molecular formula C13H20N2OSi B8795613 5-((tert-butyldimethylsilyl)oxy)-1H-indazole CAS No. 1254473-74-9

5-((tert-butyldimethylsilyl)oxy)-1H-indazole

Cat. No. B8795613
Key on ui cas rn: 1254473-74-9
M. Wt: 248.40 g/mol
InChI Key: TYQUQRGGXWJRAR-UHFFFAOYSA-N
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Patent
US08530665B2

Procedure details

Charge a 10 L reaction vessel with N,N-dimethylformamide (DMF, 2.50 L), 5-hydroxyindazole (150.20 g, 1.12 mol) and 1H-imidazole (114.35 g, 1.68 mol). Cool the mixture to 0° C. and add tert-butyldimethylchlorosilane (253.16 g, 1.68 mol) over 0.5 hours. Stir the mixture at 18° C. for 3 hours. Add water (2.5 L) to the reaction slowly with an ice bath at 5° C. to maintain an internal temperature at around 20° C. Transfer the mixture to a separating funnel and extract with EA (2×2.5 L). Combine the extracts and wash with water (3×2.5 L) and brine. Dry the organic solutions over anhydrous sodium sulfate, filter, and evaporate to a red oil. Pass the oil through a silica gel pad and elute with eluent (0% to 30% EA in hexane) to afford the title compound as an orange oil which crystallizes. Yield: 300 g (100%). MS (ES) m/z 249 [M+1]+.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
150.2 g
Type
reactant
Reaction Step One
Quantity
114.35 g
Type
reactant
Reaction Step One
Quantity
253.16 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=O.[OH:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][N:11]=[CH:10]2.N1C=CN=C1.[C:21]([Si:25]([CH3:28])([CH3:27])Cl)([CH3:24])([CH3:23])[CH3:22]>O>[Si:25]([O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][N:11]=[CH:10]2)([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:28])[CH3:27]

Inputs

Step One
Name
Quantity
2.5 L
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
150.2 g
Type
reactant
Smiles
OC=1C=C2C=NNC2=CC1
Name
Quantity
114.35 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
253.16 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Step Three
Name
Quantity
2.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 18° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge
TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature at around 20° C
EXTRACTION
Type
EXTRACTION
Details
Transfer the mixture to a separating funnel and extract with EA (2×2.5 L)
WASH
Type
WASH
Details
Combine the extracts and wash with water (3×2.5 L) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic solutions over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate to a red oil
WASH
Type
WASH
Details
Pass the oil through a silica gel pad and elute with eluent (0% to 30% EA in hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C2C=NNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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